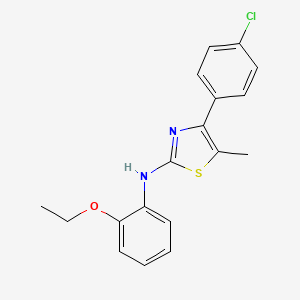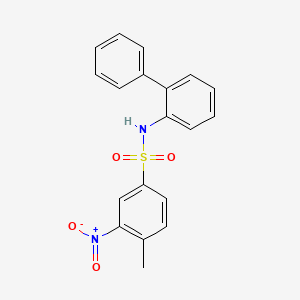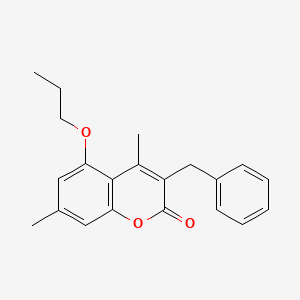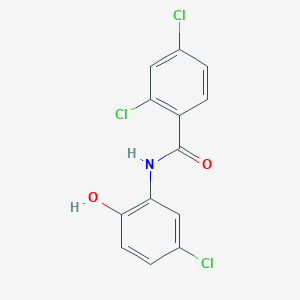
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, also known as CEM-102, is a novel antibiotic compound that has shown promising results in scientific research. It belongs to the thiazolylaminomethylcycline class of antibiotics and has been shown to have activity against a wide range of bacterial strains, including drug-resistant strains.
Mechanism of Action
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine works by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit. This prevents the bacteria from producing essential proteins, ultimately leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies, with no adverse effects observed at therapeutic doses. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and tissue penetration.
Advantages and Limitations for Lab Experiments
One advantage of 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is its broad-spectrum activity against a wide range of bacterial strains, including drug-resistant strains. It also has good pharmacokinetic properties, making it a promising candidate for clinical use. However, one limitation is that further studies are needed to determine its safety and efficacy in humans.
Future Directions
Future research on 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine could focus on its potential clinical applications, such as in the treatment of drug-resistant bacterial infections. Further studies could also investigate its safety and efficacy in humans, as well as its potential for combination therapy with other antibiotics. Additionally, research could be conducted to optimize the synthesis of this compound to improve its yield and purity.
Synthesis Methods
The synthesis of 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine involves the reaction of 4-chloroaniline with 2-ethoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with 2-amino-4-methylthiazole to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Scientific Research Applications
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been extensively studied for its antibacterial activity and has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. It has been tested in vitro and in vivo, and has shown promising results in animal models of infection.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-3-22-16-7-5-4-6-15(16)20-18-21-17(12(2)23-18)13-8-10-14(19)11-9-13/h4-11H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLRXJLJZDQZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(3-phenylbutyl)-2-piperidinyl]methanol](/img/structure/B5033921.png)
![2-[1-benzyl-2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5033926.png)


![8-(mesitylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5033955.png)


![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[3-(methylthio)propyl]piperidine](/img/structure/B5033975.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5033978.png)
![N-(3-biphenylylmethyl)-1-[2-(diethylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5033996.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-methoxybenzamide](/img/structure/B5034006.png)


